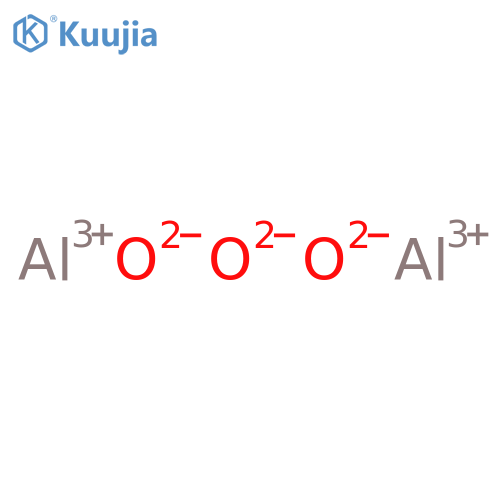Cas no 11092-32-3 (Aluminum oxide)
アルミナ(Aluminum oxide、Al₂O₃)は、高硬度、高融点(約2072°C)、優れた耐熱性と化学的安定性を特徴とするセラミック材料です。結晶構造(α型、γ型など)に応じて、機械的強度、絶縁性、耐食性が異なり、産業用途に最適化されます。特にαアルミナは研磨材(サンドペーパー)、切削工具、耐熱部品に広く利用され、γアルミナは触媒担体や吸着剤として機能します。高純度品(99.5%以上)は半導体製造用基板や絶縁体に不可欠です。さらに、生体適合性から医療インプラント材料としても応用されています。

Aluminum oxide structure
Aluminum oxide 化学的及び物理的性質
名前と識別子
-
- Aluminum oxide
- aluminum oxide fluka
- Aluminum oxide (gamma Mod.)
- Anti-bumping
- inhibitor remover
- hplc sorbents aluminum oxide
- aluminium oxide, other than artificial corundum
- Aluminumoxidegammamodmicron
- AluminatrihydrateAlOHONaO
- Aluminamesh
- AluminumoxidePURATREMwhitepowder
- AluminiumoxideBrockmanGradeI
- Aluminawhitepellets
- AluminiumoxideAlPURATREMwhitepowder
- Aluminawhitepowder
- Aluminalowsodaxgraypellets
- AluminumoxideactivatedneutralgammaAssaymeshwhite
- Aluminumoxidegelsphereswhitespheres
- Aluminumoxidemicronwhitepowder
- Alumina, Activated
- Aluminium oxide
- Boiling stones
- Aldrich Inhibitor removers and prepacked columns
- alpha-Alumina trihydrate
- Alumina
- Aluminum oxide, Refractory Brushable Paint, Water-based
- g) (nitrogen BET specific surface area)
- Aluminumdioxide
- RUBY
- AlO2
- ALUNDUM
- SAPPHIRE
- CORUNDUM
- ALUMINA R
- ALUMINA A
- ALUMINA B
- ALUMINA C
- 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane
- 11092-32-3
- 1317-82-4
-
- インチ: 1S/Al.2O/q+3;2*-2
- InChIKey: PNEYBMLMFCGWSK-UHFFFAOYSA-N
- ほほえんだ: [O-2].[O-2].[O-2].[Al+3].[Al+3]
計算された属性
- せいみつぶんしりょう: 107.99500
- どういたいしつりょう: 446.175983
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 16
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 69.5
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.06 g/mL at 25 °C
- ゆうかいてん: 2040 °C(lit.)
- ふってん: 2977 °C
- 屈折率: Index of refraction: 1.768, 1.760
- すいようせい: Insoluble in water.
- PSA: 0.00000
- LogP: 0.31860
Aluminum oxide セキュリティ情報
- 危険物輸送番号:UN 1263
- WGKドイツ:-
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26
- 福カードFコード:3
- RTECS番号:BD1200000
-
危険物標識:

- TSCA:Yes
- リスク用語:R36/37/38
- 危険レベル:3
- 包装グループ:III
Aluminum oxide 税関データ
- 税関コード:2818200000
- 税関データ:
中国税関コード:
2818200000
Aluminum oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36649-5pc |
Aluminum oxide, single crystal |
11092-32-3 | 5pc |
¥3459.00 | 2023-03-02 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36649-1pc |
Aluminum oxide, single crystal |
11092-32-3 | 1pc |
¥911.00 | 2023-03-02 |
Aluminum oxide 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
11092-32-3 (Aluminum oxide) 関連製品
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
